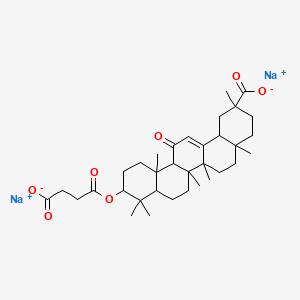

Carbenoxolone disodium salt

Description

Structure

2D Structure

Properties

IUPAC Name |

disodium;10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQENDLAVTKRQMS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48Na2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7421-40-1 | |

| Record name | Carbenoxolone disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Carbenoxolone Disodium (B8443419) Salt as a Pannexin-1 Channel Inhibitor

Introduction

Pannexin-1 (Panx1) channels are large-pore, single-membrane channels that play a crucial role in cellular communication by mediating the release of ATP and other small molecules.[1][2][3] This release of ATP acts as a "find-me" signal in apoptosis, modulates synaptic plasticity, and is involved in inflammatory responses.[1][4] Given their involvement in a variety of physiological and pathological processes, Panx1 channels have emerged as a promising therapeutic target.[5][6]

Carbenoxolone (CBX), a derivative of glycyrrhetinic acid, is one of the most commonly used pharmacological inhibitors of Panx1 channels.[2][3][6] Initially recognized for its effects on gap junctions, CBX has been widely adopted in the study of Panx1.[7][8] This guide provides a comprehensive technical overview of Carbenoxolone disodium salt as a Panx1 inhibitor, detailing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways.

Mechanism of Action

Carbenoxolone inhibits Pannexin-1 channels through an allosteric mechanism rather than a simple pore-blocking action.[1][7] Recent studies, including cryo-electron microscopy, have revealed that CBX likely binds to a groove between the first and second extracellular loops (EL1 and EL2) of the Panx1 channel.[6][7] This binding event is thought to lock the channel in a closed conformation.[6]

The first extracellular loop of Panx1 is critical for CBX-mediated inhibition.[1][2][3] Specifically, the tryptophan residue at position 74 (W74) in EL1 has been identified as a key player.[1][5] Mutation of this residue can reverse the inhibitory effect of Carbenoxolone, and in some cases, even lead to potentiation of channel activity.[1][2][3] This suggests that CBX acts as a gating modulator, influencing the conformational changes that lead to channel opening and closing.[1]

Data Presentation: Quantitative Inhibitory Data

Carbenoxolone's utility as a research tool is tempered by its lack of specificity. It is known to inhibit a variety of other channels, including connexin hemichannels, voltage-gated Ca2+ channels, and P2X7 receptors.[8][9] A summary of its inhibitory concentrations (IC50) across different targets is presented below for comparative analysis.

| Compound | Target Channel | IC50 Value | Cell Type / System | Reference |

| Carbenoxolone | Pannexin-1 (Panx1) | ~2-5 µM | HEK293 cells, Xenopus laevis oocytes | [1][7][9] |

| Connexin 26 (Cx26) Hemichannel | 21 µM | Xenopus laevis oocytes | [9][10] | |

| Connexin 38 (Cx38) Hemichannel | 34 µM | Xenopus laevis oocytes | [9][10] | |

| Swelling-activated chloride currents (ICl,swell) | 98 ± 5 µM | HEK-293 cells | [11] | |

| Voltage-gated Ca2+ Channels | 48 µM | Retina | [9][10] | |

| P2X7 Receptors | 175 nM | Cell lines | [9][10] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways involving Panx1 and the logical relationship of Carbenoxolone as an inhibitor.

Experimental Protocols

Detailed methodologies for key experiments used to assess the inhibitory activity of Carbenoxolone on Pannexin-1 channels are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through Panx1 channels in the cell membrane, providing a robust assessment of channel activity and inhibition.

Objective: To measure Panx1-mediated currents and their inhibition by Carbenoxolone.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression. Cells are transfected with a plasmid encoding human Pannexin-1.[1]

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular (bath) solution typically contains (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4. The intracellular (pipette) solution contains (in mM): 147 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2.

-

Voltage Protocol: Cells are held at a negative membrane potential (e.g., -60 mV) where Panx1 channels are typically closed.[1][5] Depolarizing voltage steps (e.g., to potentials between -100 mV and +100 mV for 0.5-1 second) are applied to activate the channels.[1]

-

Application of Inhibitor: After establishing a stable baseline recording of Panx1 currents, Carbenoxolone (e.g., 10-100 µM) is applied to the bath solution.[1][5]

-

Data Analysis: The reduction in the amplitude of the voltage-activated outward current in the presence of Carbenoxolone is quantified to determine the extent of inhibition.[1]

Dye Uptake Assay

This assay provides a functional readout of Panx1 channel opening by measuring the influx of fluorescent dyes that are normally membrane-impermeant.

Objective: To assess Panx1 channel permeability and its inhibition by Carbenoxolone.

Methodology:

-

Cell Preparation: Cells expressing Panx1 (e.g., Jurkat cells, thymocytes, or transfected HEK293 cells) are plated in a multi-well plate.[12]

-

Induction of Channel Opening: Panx1 channels are opened using an appropriate stimulus. For example, apoptosis can be induced with anti-Fas antibody, or P2X7 receptors can be activated with ATP in cells co-expressing this receptor.[12][13]

-

Dye and Inhibitor Application: The fluorescent dye (e.g., YO-PRO-1 or ethidium (B1194527) bromide) is added to the extracellular medium.[12][13] In experimental wells, cells are pre-incubated with Carbenoxolone (e.g., 10-50 µM) for a short period (e.g., 10 minutes) before adding the stimulus and dye.[12][13]

-

Measurement: The uptake of the dye into the cells is measured over time using a fluorescence plate reader or by flow cytometry.[12][13] An increase in intracellular fluorescence indicates dye uptake through open channels.

-

Data Analysis: The rate of dye uptake or the total fluorescence at a specific time point is compared between control and Carbenoxolone-treated cells to quantify inhibition.[13]

ATP Release Assay

This assay directly measures the release of ATP from cells, a primary function of Panx1 channels.

Objective: To quantify ATP release mediated by Panx1 and its inhibition by Carbenoxolone.

Methodology:

-

Cell Culture: Cells are cultured to an appropriate density. Both cell lines and primary cells like erythrocytes can be used.[14]

-

Stimulation: ATP release is triggered by a relevant stimulus, such as hypotonic stress, low oxygen tension, or mechanical stimulation.[14]

-

Inhibitor Treatment: In the experimental group, cells are treated with Carbenoxolone (e.g., 100 µM) prior to and during stimulation.[14]

-

Sample Collection: At specific time points, aliquots of the extracellular medium are collected.

-

ATP Measurement: The concentration of ATP in the collected samples is measured using a luciferin-luciferase-based bioluminescence assay. The light produced is proportional to the ATP concentration and is quantified using a luminometer.

-

Data Analysis: The amount of ATP released from Carbenoxolone-treated cells is compared to that from untreated control cells.

Conclusion and Future Perspectives

This compound is a valuable tool for studying the physiological and pathological roles of Pannexin-1 channels. Its mechanism of action, centered on the modulation of the first extracellular loop, is becoming increasingly understood. However, researchers and drug development professionals must remain cognizant of its significant off-target effects. The quantitative data clearly indicates that at concentrations used to inhibit Panx1, Carbenoxolone can also affect connexins and other ion channels, necessitating careful experimental design and interpretation of results.[8][9] The use of more specific inhibitors, such as the 10Panx1 peptide, or genetic approaches like siRNA knockdown, should be considered for validating findings obtained with Carbenoxolone.[7][12] Future research will likely focus on developing more specific Panx1 inhibitors, leveraging the structural insights into the Carbenoxolone binding site to design novel compounds with improved selectivity and therapeutic potential.

References

- 1. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pannexin1 channels—a potential therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Lack of Coupling Between Membrane Stretching and Pannexin-1 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pannexin 1 channels mediate ‘find–me’ signal release and membrane permeability during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pannexin 1 is the conduit for low oxygen tension-induced ATP release from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactions of Carbenoxolone Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenoxolone (B1668346) disodium (B8443419) salt, a synthetic derivative of glycyrrhetinic acid from licorice root, has a well-documented history in the treatment of gastric and oral ulcers. Beyond its clinical applications, it has emerged as a valuable pharmacological tool for researchers investigating a diverse range of cellular processes. This technical guide provides an in-depth exploration of the primary and secondary molecular targets of Carbenoxolone, presenting quantitative data, detailed experimental methodologies, and the associated signaling pathways.

Primary Molecular Targets

The principal molecular targets of Carbenoxolone are the 11β-hydroxysteroid dehydrogenase enzymes and gap junction proteins (connexins). Its interaction with these targets underlies many of its therapeutic and off-target effects.

11β-Hydroxysteroid Dehydrogenases (11β-HSD)

Carbenoxolone is a well-established inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial for glucocorticoid metabolism.[1] It inhibits both isoforms, 11β-HSD1 and 11β-HSD2, which catalyze the interconversion of active cortisol and inactive cortisone (B1669442).[2] This inhibition leads to an increase in local glucocorticoid concentrations, thereby modulating glucocorticoid receptor activation.[3]

Quantitative Data: Inhibition of 11β-HSD

| Target Isoform | Species | IC50 / Inhibition | Reference |

| 11β-HSD1 | Human | Not specified | [1][4] |

| 11β-HSD1 | Mouse | Dose-dependent inhibition (see below) | [5] |

| 11β-HSD2 | Human | Not specified | [1] |

In a study using liver homogenates from db/db mice, Carbenoxolone demonstrated a dose-dependent inhibition of 11β-HSD1 activity, measured by the conversion of cortisone to cortisol:

-

0.4 µmol/L: 21% inhibition[5]

-

0.8 µmol/L: 48% inhibition[5]

-

1.6 µmol/L: 82% inhibition[5]

-

3.2 µmol/L: 95% inhibition[5]

Experimental Protocol: 11β-HSD Inhibition Assay

A common method to determine 11β-HSD activity involves the use of radiolabeled steroids.[2][6]

-

Enzyme Source: Recombinant human 11β-HSD1 or 11β-HSD2, or tissue homogenates (e.g., liver, kidney).[6][7]

-

Substrate: Radiolabeled substrate, such as [3H]-cortisone for the reductase activity of 11β-HSD1 or [3H]-cortisol for the dehydrogenase activity of 11β-HSD2.[6]

-

Cofactor: NADPH for 11β-HSD1 reductase activity and NAD+ for 11β-HSD2 dehydrogenase activity.[6][7]

-

Incubation: The enzyme, substrate, cofactor, and various concentrations of Carbenoxolone are incubated at 37°C.[6]

-

Separation and Detection: The radiolabeled substrate and product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the separated substrate and product is then quantified using liquid scintillation counting.

-

Data Analysis: The percentage of conversion of substrate to product is calculated, and the IC50 value for Carbenoxolone is determined from the dose-response curve.[6]

Signaling Pathway: Glucocorticoid Receptor Activation

By inhibiting 11β-HSD, Carbenoxolone increases the local concentration of active glucocorticoids, such as cortisol. This leads to enhanced activation of the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[3][8] Upon ligand binding, the GR translocates to the nucleus and regulates the transcription of target genes by binding to glucocorticoid response elements (GREs) in their promoter regions.[8]

Gap Junctions (Connexins)

Carbenoxolone is a widely used non-specific blocker of gap junctions, which are intercellular channels formed by connexin proteins that allow direct communication between adjacent cells.[9] It has been shown to inhibit various connexin isoforms with differing potencies.

Quantitative Data: Inhibition of Connexin Isoforms

| Target Isoform | IC50 | Reference |

| Connexin 43 (Cx43) | 5.6 ± 1.1 µM | Not specified in provided context |

| Connexin 40 (Cx40) | 105.2 ± 1.0 µM | Not specified in provided context |

| Connexin 30 (Cx30) | 748.2 ± 1.3 µM | Not specified in provided context |

Experimental Protocol: Scrape-Loading Dye Transfer Assay

The scrape-loading dye transfer assay is a common method to assess gap junctional intercellular communication (GJIC).[10][11]

-

Cell Culture: Cells expressing the connexin of interest are grown to confluence in a culture dish.

-

Dye Loading: A fluorescent dye that can pass through gap junctions, such as Lucifer Yellow or Calcein, is introduced into a subset of cells by creating a scrape in the cell monolayer with a scalpel or needle in the presence of the dye.[10][12]

-

Incubation: The cells are incubated for a period to allow the dye to transfer to adjacent, non-scraped cells via functional gap junctions.

-

Inhibitor Treatment: To test the effect of Carbenoxolone, cells are pre-incubated with the compound before scraping and dye loading.

-

Visualization and Quantification: The extent of dye transfer is visualized using fluorescence microscopy. The number of layers of cells containing the dye away from the scrape line is quantified to assess the level of GJIC. A reduction in dye transfer in the presence of Carbenoxolone indicates inhibition of gap junctions.[11]

Signaling Pathway: Protein Kinase A (PKA) Pathway

Studies have shown that Carbenoxolone's effect on gap junctions can involve the Protein Kinase A (PKA) signaling pathway.[12] While Carbenoxolone blocks gap junction communication, it can also lead to an upregulation of Connexin 43 (Cx43) expression through a PKA-dependent mechanism, suggesting a potential feedback loop.[12]

Secondary Molecular Targets

In addition to its primary targets, Carbenoxolone has been shown to interact with other molecules, which may contribute to its overall pharmacological profile.

Histone Deacetylase 6 (HDAC6)

Recent studies have identified Carbenoxolone as an inhibitor of Histone Deacetylase 6 (HDAC6), a cytoplasmic enzyme involved in various cellular processes, including cell motility and protein degradation.

Quantitative Data: Inhibition of HDAC6

| Target | IC50 | Reference |

| HDAC6 | 0.772 ± 0.081 µM | Not specified in provided context |

Experimental Protocol: Fluorimetric HDAC6 Assay

-

Enzyme and Substrate: Recombinant human HDAC6 and a fluorogenic substrate are used.[13]

-

Reaction: The enzyme, substrate, and varying concentrations of Carbenoxolone are incubated in a buffer solution.

-

Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal.

-

Detection: The fluorescence is measured using a microplate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of fluorescence intensity versus inhibitor concentration.[13]

Mineralocorticoid and Glucocorticoid Receptors

Carbenoxolone has demonstrated a weak affinity for both mineralocorticoid and glucocorticoid receptors.[14][15]

Quantitative Data: Receptor Binding

| Receptor | Binding Affinity | Reference |

| Mineralocorticoid Receptor | Demonstrable affinity, but quantitative data not specified | [14] |

| Glucocorticoid Receptor | Weak affinity, approximately 1000 times less effective than corticosterone | [15] |

Experimental Protocol: Receptor Binding Assay

Competitive binding assays are typically used to determine the affinity of a compound for a receptor.

-

Receptor Source: Cytosol preparations from tissues expressing the receptor of interest (e.g., kidney for mineralocorticoid receptor, liver for glucocorticoid receptor).[15]

-

Radioligand: A radiolabeled ligand with high affinity for the receptor (e.g., [3H]-aldosterone for the mineralocorticoid receptor, [3H]-dexamethasone for the glucocorticoid receptor) is used.[15]

-

Competition: The radioligand is incubated with the receptor source in the presence of increasing concentrations of unlabeled Carbenoxolone.

-

Separation: Bound and free radioligand are separated (e.g., by dextran-coated charcoal).

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Carbenoxolone that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Pepsins

Carbenoxolone has been shown to inhibit the activity of several human pepsins, which are digestive proteases.[16]

Quantitative Data: Pepsin Inhibition

Experimental Protocol: In Vitro Pepsin Inhibition Assay

-

Enzyme and Substrate: Purified pepsin and a suitable substrate (e.g., hemoglobin or a synthetic fluorogenic peptide) are used.[17][19]

-

Reaction: Pepsin is pre-incubated with various concentrations of Carbenoxolone before the addition of the substrate.

-

Detection: The enzymatic activity is measured by quantifying the amount of digested substrate. For the hemoglobin assay, this can be done by measuring the absorbance of the soluble peptides. For fluorogenic assays, the increase in fluorescence upon substrate cleavage is measured.[19]

-

Data Analysis: The percentage of inhibition is calculated for each Carbenoxolone concentration, and the IC50 value can be determined.

Summary and Conclusion

Carbenoxolone disodium salt exhibits a complex pharmacological profile by interacting with multiple molecular targets. Its primary effects are mediated through the potent inhibition of 11β-hydroxysteroid dehydrogenases and the blockade of gap junction channels. Additionally, it demonstrates inhibitory activity against HDAC6 and weak binding to mineralocorticoid and glucocorticoid receptors, as well as inhibition of pepsin activity. This multifaceted nature makes Carbenoxolone a valuable tool for dissecting various physiological and pathological processes. For drug development professionals, understanding this polypharmacology is crucial for interpreting experimental results and for the design of more selective therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers utilizing Carbenoxolone in their investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mineralocorticoid activity of carbenoxolone: contrasting effects of carbenoxolone and liquorice on 11 beta-hydroxysteroid dehydrogenase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbenoxolone increases hepatic insulin sensitivity in man: a novel role for 11-oxosteroid reductase in enhancing glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of renal 11beta-hydroxysteroid dehydrogenase in vivo by carbenoxolone in the rat and its relationship to sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. A pre-loading method of evaluating gap junctional communication by fluorescent dye transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The mechanism of mineralocorticoid action of carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo and in vitro effects of carbenoxolone on glucocorticoid receptor binding and glucocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The actions of carbenoxolone on enzymes and their relation to its therapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of peptic activity by carbenoxolone and glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of peptic activity in man by carbenoxolyne sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bioassaysys.com [bioassaysys.com]

Carbenoxolone Disodium Salt as an Inhibitor of 11β-Hydroxysteroid Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbenoxolone (B1668346), a derivative of glycyrrhetinic acid, is a well-established inhibitor of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. These enzymes, existing in two primary isoforms (11β-HSD1 and 11β-HSD2), are critical regulators of glucocorticoid activity at the tissue level. By catalyzing the interconversion of active cortisol and inactive cortisone (B1669442), they play a pivotal role in the pathophysiology of various metabolic and inflammatory diseases. This technical guide provides an in-depth overview of carbenoxolone's interaction with 11β-HSD, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to 11β-Hydroxysteroid Dehydrogenase and Carbenoxolone

The 11β-hydroxysteroid dehydrogenase (11β-HSD) system comprises two key enzymes that modulate the intracellular availability of glucocorticoids.

-

11β-HSD1: This enzyme primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1][2] It is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system.[1][2]

-

11β-HSD2: In contrast, 11β-HSD2 is a high-affinity dehydrogenase that inactivates cortisol by converting it to cortisone.[1][2] This isoform is predominantly found in mineralocorticoid target tissues, like the kidneys and colon, where it protects the mineralocorticoid receptor (MR) from illicit occupation by cortisol.[2][3]

Carbenoxolone disodium (B8443419) salt is a synthetic derivative of glycyrrhetinic acid, the active component of licorice.[4] It is a non-selective inhibitor of both 11β-HSD1 and 11β-HSD2.[5][6] This dual inhibition has significant physiological consequences, leading to increased local cortisol concentrations in tissues expressing 11β-HSD1 and allowing cortisol to act as a potent mineralocorticoid in tissues expressing 11β-HSD2.[7][8]

Quantitative Data on 11β-HSD Inhibition by Carbenoxolone

The inhibitory potency of carbenoxolone varies between the two 11β-HSD isoforms and across different species. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Inhibitory Activity of Carbenoxolone against 11β-HSD Isoforms

| Isoform | Species | Assay System | Potency (IC₅₀/Kᵢ) | Reference |

| 11β-HSD1 | Human | Recombinant enzyme | Kᵢ: low nanomolar | [5] |

| 11β-HSD1 | Rat | Liver homogenates | 82% inhibition at 1.6 µmol/L | [9] |

| 11β-HSD1 | Mouse | Liver homogenates | 21-95% inhibition at 0.4-3.2 µmol/L | [10] |

| 11β-HSD2 | Human | Cultured cells | Apparent Kᵢ: 2.5 nM | [11] |

| 11β-HSD2 | Rat | Kidney homogenates | Dose-dependent inhibition | [12] |

Table 2: In Vivo Effects of Carbenoxolone Administration

| Species | Dose | Tissue | Effect on 11β-HSD Activity | Reference |

| Rat | 0.06 - 6 mg/h (IV) | Kidney | 50% to >90% inhibition | [12] |

| Rat | 100 mg/kg (IP) | Liver, Kidney, Brain | Marked inhibition | [13] |

| Mouse | 10 - 50 mg/kg (PO, twice daily) | Brain, Adipose, Liver | Dose-dependent decrease | [10] |

| Human | 100 mg (single dose) | Adipose tissue | Reduced cortisol availability | [6] |

| Human | 100 mg (3x/day for 7 days) | Whole body | Improved insulin (B600854) sensitivity | [9] |

| Human | 100 mg (3x/day for 4-6 weeks) | - | Improved verbal fluency and memory | [7] |

Signaling Pathways Modulated by Carbenoxolone

The inhibition of 11β-HSD by carbenoxolone directly impacts the glucocorticoid and mineralocorticoid signaling pathways by altering the local concentrations of active cortisol.

Glucocorticoid Receptor (GR) Signaling Pathway

In tissues expressing 11β-HSD1, carbenoxolone increases intracellular cortisol levels, leading to enhanced activation of the glucocorticoid receptor (GR). This initiates a signaling cascade with wide-ranging effects on gene expression.

Mineralocorticoid Receptor (MR) Signaling Pathway

In mineralocorticoid-sensitive tissues, 11β-HSD2 normally protects the MR from activation by cortisol. Carbenoxolone inhibits this protective mechanism, leading to cortisol-mediated MR activation and subsequent downstream effects, such as sodium retention.

References

- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 11Beta-hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy elderly men and type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 11 beta-OHSD inhibitor, carbenoxolone, enhances Na retention by aldosterone and 11-deoxycorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 11beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone stimulates chorionic gonadotropin secretion from human term cytotrophoblast cells differentiated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of renal 11beta-hydroxysteroid dehydrogenase in vivo by carbenoxolone in the rat and its relationship to sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential inhibition of 11 beta-hydroxysteroid dehydrogenase by carbenoxolone in rat brain regions and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Carbenoxolone Disodium Salt in Neuroscience: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenoxolone (B1668346) (CBX), a derivative of glycyrrhetinic acid traditionally used for its anti-ulcer properties, has emerged as a significant modulator of neural function. Its primary mechanism of action in neuroscience was initially attributed to its ability to block gap junctions, the intercellular channels crucial for direct communication between cells. However, a growing body of evidence reveals a more complex pharmacological profile, with CBX exerting a range of effects on synaptic transmission, neuronal excitability, and cellular signaling pathways, often independent of its gap junction blocking activity. This technical guide provides a comprehensive overview of the biological activities of Carbenoxolone disodium (B8443419) salt in the context of neuroscience, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions. A critical consideration highlighted throughout this guide is the debate surrounding its ability to cross the blood-brain barrier, a factor with significant implications for its therapeutic application in central nervous system (CNS) disorders.

I. Modulation of Synaptic Transmission and Neuronal Properties

Carbenoxolone directly influences both excitatory and inhibitory synaptic transmission through mechanisms that extend beyond gap junction blockade.

Effects on Excitatory Synaptic Transmission

Studies have demonstrated that CBX can significantly alter excitatory postsynaptic currents (EPSCs). Research using whole-cell voltage-clamp recordings in cultured mouse hippocampal neurons has shown that CBX irreversibly reduces α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated EPSCs.[1][2] This effect is concentration-dependent and suggests a presynaptic site of action, as CBX does not affect glutamate-evoked whole-cell currents but does increase the paired-pulse ratio of both AMPA and N-methyl-D-aspartate (NMDA) receptor-mediated EPSCs.[1][2]

Effects on Inhibitory Synaptic Transmission

Carbenoxolone also reversibly reduces γ-aminobutyric acid type A (GABAA) receptor-mediated inhibitory postsynaptic currents (IPSCs).[1][2] Unlike its effect on EPSCs, the inhibition of IPSCs is rapidly and fully reversible.[1] In rat somatosensory cortex slices, CBX has been shown to decrease both the amplitude and frequency of spontaneous IPSCs (sIPSCs).[3]

Impact on Neuronal Membrane Properties

Beyond synaptic currents, CBX affects fundamental neuronal membrane properties. It has been observed to increase the action potential width and reduce the action potential firing rate in hippocampal neurons.[1][2] Furthermore, at a concentration of 100 μM, CBX decreased the resting membrane input resistance by 20.6% in excitatory hippocampal neurons.[1]

Table 1: Quantitative Effects of Carbenoxolone on Synaptic Transmission and Neuronal Properties

| Parameter | Cell Type | CBX Concentration | Effect | Reference |

| AMPA Receptor-mediated EPSC Amplitude | Mouse Hippocampal Neurons | 10 μM | Reduced to 80.0 ± 2.2% of control | [1] |

| 50 μM | Reduced to 79.2 ± 3.3% of control | [1] | ||

| 100 μM | Reduced to 63.3 ± 4.5% of control | [1] | ||

| NMDA Receptor-mediated EPSC Amplitude | Mouse Hippocampal Neurons | 100 μM | Reduced to 69.1 ± 3.2% of control | [1] |

| GABAA Receptor-mediated IPSC Amplitude | Mouse Hippocampal Neurons | 10 μM | Reduced by 81.2 ± 3.9% of control | [1] |

| 50 μM | Reduced by 60.0 ± 6.7% of control | [1] | ||

| 100 μM | Reduced by 49.8 ± 5.7% of control | [1] | ||

| Spontaneous IPSC (sIPSC) Amplitude | Rat Somatosensory Cortex Neurons | 150 μM | Decreased by 30.2% | [3] |

| Spontaneous IPSC (sIPSC) Frequency | Rat Somatosensory Cortex Neurons | 150 μM | Decreased by 25.7% | [3] |

| Spontaneous EPSC (sEPSC) Frequency | Rat Somatosensory Cortex Neurons | 150 μM | Increased by 24.1% (not statistically significant) | [3] |

| Resting Membrane Input Resistance | Mouse Hippocampal Neurons | 100 μM | Decreased by 20.6% | [1] |

| Voltage-gated Ca2+ Channel Current | Isolated Cone Photoreceptors | 100 μM | Reduced by 37% | [4] |

| EC50 | 48 μM | [4] |

II. The Role of Gap Junction Blockade

While many of the effects of Carbenoxolone are independent of its action on gap junctions, its ability to block these channels remains a key aspect of its biological activity in the nervous system. Gap junctions, formed by connexin proteins, are prevalent in both neurons and glial cells and are implicated in various physiological and pathological processes, including seizure synchronization.[5][6]

CBX has been widely used as a tool to investigate the role of gap junctions in neurological disorders like epilepsy.[5][6][7] It has been shown to reduce seizure-related synchronization in various experimental models.[5] However, the interpretation of these results is complicated by the "off-target" effects of CBX on synaptic transmission and neuronal excitability.[1][5] For instance, some studies suggest that the antiepileptic effects of carbenoxolone may be due to the blockade of GABAA receptors rather than gap junctions.[5]

III. Neuroprotective and Anti-inflammatory Activities

Carbenoxolone has demonstrated significant neuroprotective effects in various models of neurological disease, often linked to its anti-inflammatory and signaling-modulatory properties.

Ischemic Stroke

In models of focal cerebral ischemia, CBX treatment has been shown to reduce cerebral injury.[8] This neuroprotective effect is mediated, at least in part, by the activation of the PI3K/Akt signaling pathway and the inhibition of the caspase-3 apoptosis pathway.[8] Pre-administration of CBX has also been found to diminish infarct size, decrease the generation of reactive oxygen species, and inhibit the activation of astrocytes and microglia in a rat model of transient cerebral ischemia.[9]

Parkinson's Disease

In a rotenone-based rat model of Parkinson's disease, long-term administration of a low dose of CBX (20 mg/kg body weight) led to the upregulation of heat shock proteins (HSPs) such as HSP70, HSP40, and HSP27.[10] This resulted in a reduction of α-synuclein and ubiquitin aggregation, an upregulation of ubiquitin-proteasome system (UPS) activity, and a decrease in apoptosis and oxidative stress, ultimately improving motor function.[10] Further research in the same model showed that CBX reduces neuroinflammation by inhibiting the activation of astrocytes and the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11] A novel approach using intranasal delivery of CBX via mucoadhesive solid lipid nanoparticles has shown promise in improving motor function and neurotransmitter levels in a rat model of Parkinson's disease.[12]

Alzheimer's Disease and Cognitive Function

Recent studies have explored the potential of Carbenoxolone in the context of Alzheimer's disease. In a rat model using amyloid-beta 1-42 oligomer injection, CBX supplementation was found to prevent neurodegeneration and cognitive decline by inhibiting neuroinflammation and inducing BDNF/CREB signaling.[13] Some research also suggests that CBX may improve cognitive function, with one study showing improved verbal fluency and memory in healthy elderly men and cognitively impaired individuals with diabetes.[14][15][16] This effect is thought to be related to the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), leading to reduced cortisol levels.[15][17]

Table 2: Neuroprotective Effects of Carbenoxolone in Disease Models

| Disease Model | Animal Model | CBX Dosage and Administration | Key Findings | Reference |

| Ischemic Stroke | Rat (MCAO) | 25 mg/kg, intracerebroventricular | Diminished infarct size, decreased ROS, inhibited astrocyte and microglia activation | [9] |

| Rat (transient focal ischemia) | Not specified | Reduced cerebral injury via PI3K/Akt and anti-apoptotic pathways | [8] | |

| Rat (transient focal ischemia) | 100, 200, 400 mg/kg, intraperitoneal | Significantly reduced cortical and striatal infarct volumes | [18] | |

| Parkinson's Disease | Rat (rotenone-induced) | 20 mg/kg body weight, daily for 5 weeks | Upregulated HSPs, reduced α-synuclein aggregation, improved motor function | [10] |

| Rat (rotenone-induced) | 20 mg/kg body weight | Reduced neuroinflammation and mitochondrial dysfunction | [11] | |

| Rat (rotenone-induced) | 20 mg/kg/day, intranasal | Improved motor function, increased dopamine, decreased α-synuclein | [12] | |

| Alzheimer's Disease | Rat (Aβ 1-42 oligomer-induced) | 20 mg/kg body weight, i.p. for 6 weeks | Inhibited neuroinflammation, induced BDNF/CREB signaling, improved cognitive function | [13] |

| Posttraumatic Epilepsy | Rat (ferric ion-induced) | 20 mg/kg, intraperitoneal | Reduced connexin expression, inhibited glial proliferation, ameliorated seizure degree | [19] |

IV. Blood-Brain Barrier Permeability: A Point of Contention

A critical factor for the therapeutic potential of Carbenoxolone in CNS disorders is its ability to cross the blood-brain barrier (BBB). However, studies on this topic have yielded conflicting results. An HPLC study in rats concluded that CBX does not penetrate the BBB after intraperitoneal administration, with negligible concentrations found in the cerebrospinal fluid.[20][21][22] This suggests that for central effects, direct intracerebral administration may be necessary.[20] Conversely, numerous in vivo studies have reported significant neurological effects of systemically administered CBX, including neuroprotection in stroke and Parkinson's models, and anticonvulsant effects.[7][18] This discrepancy may be due to various factors, including the possibility of transient BBB penetration, effects mediated by peripheral mechanisms that influence the CNS, or the use of different experimental models and techniques. Some researchers suggest that while the CBX molecule is polar and large, making it difficult to cross the BBB, its systemic administration is inadequate for studying direct effects on CNS targets.[23]

V. Experimental Protocols

Whole-Cell Patch-Clamp Recording in Cultured Hippocampal Neurons

-

Cell Culture: Micro-island cultures are prepared by plating dissociated hippocampal neurons from embryonic mice onto a glial cell layer. This allows for the formation of autaptic synapses.[1]

-

Electrophysiology: Whole-cell voltage-clamp and current-clamp recordings are performed on individual neurons.

-

Stimulation and Recording: For autaptic currents, the neuron's soma is briefly depolarized to elicit an action potential and the resulting postsynaptic current is recorded. For paired-pulse ratio experiments, two stimuli are delivered in close succession.

-

Drug Application: Carbenoxolone is applied to the bath solution at various concentrations.

-

Data Analysis: The amplitude, frequency, and kinetics of EPSCs and IPSCs are measured and compared before and after drug application.[1]

In Vivo Model of Focal Cerebral Ischemia (MCAO)

-

Animal Model: Male Sprague-Dawley or Wistar rats are used.

-

Surgical Procedure: Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament method. The filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.[18]

-

Drug Administration: Carbenoxolone is administered, for example, via intraperitoneal injection at the beginning of ischemia.[18]

-

Outcome Measures: Neurological deficit scores are assessed, and infarct volumes are determined using triphenyltetrazolium (B181601) chloride (TTC) staining of brain slices.[18] Western blotting can be used to analyze the expression of proteins involved in signaling pathways like PI3K/Akt and apoptosis.[8]

Rotenone-Induced Rat Model of Parkinson's Disease

-

Animal Model: Male Sprague-Dawley rats are used.[24]

-

Induction of Parkinsonism: Rotenone (B1679576), a mitochondrial complex I inhibitor, is administered systemically (e.g., 2 mg/kg body weight) for several weeks to induce progressive neurodegeneration of dopaminergic neurons.[10][11]

-

Drug Administration: Carbenoxolone is co-administered with rotenone (e.g., 20 mg/kg body weight, intraperitoneally).[10][11]

-

Behavioral Analysis: Motor function is assessed using tests such as the open field test, rotarod test, and catalepsy test.[10]

-

Biochemical and Histological Analysis: At the end of the treatment period, brain tissue (specifically the midbrain) is collected for analysis of protein aggregation (α-synuclein, ubiquitin), HSP levels, UPS activity, markers of apoptosis and oxidative stress, and neurotransmitter levels (dopamine).[10][11] Immunohistochemistry is used to assess neuronal survival (e.g., tyrosine hydroxylase staining) and neuroinflammation (e.g., GFAP and Iba-1 staining).[11]

VI. Signaling Pathways and Experimental Workflows

VII. Conclusion and Future Directions

Carbenoxolone disodium salt exhibits a broad spectrum of biological activities in the nervous system, extending far beyond its initial characterization as a gap junction blocker. Its ability to modulate synaptic transmission, influence neuronal excitability, and confer neuroprotection in various disease models highlights its potential as a therapeutic agent. However, the conflicting evidence regarding its BBB permeability presents a significant hurdle for its clinical translation for CNS disorders. Future research should focus on clarifying the mechanisms underlying its diverse effects, particularly the non-gap junction-mediated actions, and on developing strategies to enhance its delivery to the central nervous system. A systematic review of studies on Carbenoxolone's effects on neurological conditions suggests both neuroprotective and neurotoxic potential, emphasizing the need for cautious application and further comprehensive research to optimize its therapeutic use.[25] The development of analogs with improved BBB permeability and target specificity could unlock the full therapeutic potential of this multifaceted compound in the treatment of neurological diseases.

References

- 1. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct actions of carbenoxolone on synaptic transmission and neuronal membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbenoxolone Modifies Spontaneous Inhibitory and Excitatory Synaptic Transmission in Rat Somatosensory Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticonvulsant effects of carbenoxolone in genetically epilepsy prone rats (GEPRs) [iris.unipa.it]

- 8. Neuroprotection by Carbenoxolone Against Ischemia Injury Involves PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effects of carbenoxolone are associated with attenuation of oxidative stress in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-term heat shock proteins (HSPs) induction by carbenoxolone improves hallmark features of Parkinson's disease in a rotenone-based model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of neuroinflammation and mitochondrial dysfunctions by carbenoxolone in the rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Nose-to-brain delivery of carbenoxolone via mucoadhesive solid lipid nanoparticles for Parkinson's symptoms management: In vitro and in vivo evaluation in a rotenone-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of carbenoxolone against amyloid-beta 1-42 oligomer-induced neuroinflammation and cognitive decline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thekingsleyclinic.com [thekingsleyclinic.com]

- 15. Sweet way to slow memory loss | Research | The Guardian [theguardian.com]

- 16. healthday.com [healthday.com]

- 17. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]

- 18. Peripheral administration of carbenoxolone reduces ischemic reperfusion injury in transient model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carbenoxolone pretreatment and treatment of posttraumatic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carbenoxolone does not cross the blood brain barrier: an HPLC study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carbenoxolone does not cross the blood brain barrier: an HPLC study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carbenoxolone does not cross the blood brain barrier: an HPLC study [ouci.dntb.gov.ua]

- 23. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]

- 25. Systematic review of neurological diseases and carbenoxolone: A double-edged sword? - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbenoxolone disodium salt's role in neuroprotection and epilepsy research

An In-depth Technical Guide to Carbenoxolone (B1668346) Disodium (B8443419) Salt in Neuroprotection and Epilepsy Research

Introduction

Carbenoxolone (CBX), a synthetic derivative of glycyrrhetinic acid from licorice root, is a compound of significant interest in neuroscience research.[1] Initially developed for its anti-ulcer properties, its multifaceted mechanism of action has established it as a critical tool for investigating neurological disorders.[1] CBX primarily functions as a potent, non-selective blocker of gap junction channels and as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][2][3] These dual actions position it at the intersection of cellular communication, neuroinflammation, and steroid metabolism, making it particularly relevant for research into neuroprotection and the pathophysiology of epilepsy. This guide provides a technical overview of its mechanisms, applications, and key experimental findings for researchers and drug development professionals.

Core Mechanisms of Action

Carbenoxolone's effects in the central nervous system (CNS) are primarily attributed to two distinct molecular targets:

Gap Junction Inhibition

Gap junctions are intercellular channels, formed by connexin (Cx) proteins, that permit the direct passage of ions and small molecules between adjacent cells.[4] This facilitates rapid intercellular communication and is crucial for synchronous neuronal activity.[5] In the CNS, astrocytes are extensively coupled by gap junctions, primarily composed of Connexin 43 (Cx43), forming a functional syncytium.[6][7]

CBX non-selectively blocks these channels, disrupting intercellular communication.[2][4] This action is central to its anti-epileptic effects, as pathological neuronal synchronization is a hallmark of seizures.[6][7] By uncoupling astrocytes, CBX is thought to impair the spatial buffering of potassium and the propagation of intercellular signals that contribute to the generation and spread of epileptic discharges.[6][7] It has been shown to block a variety of connexins and pannexins, including Cx26, Cx32, Cx36, Cx43, and Panx1.[8][9]

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition

CBX is also a well-documented inhibitor of 11β-hydroxysteroid dehydrogenase, particularly the type 1 isoform (11β-HSD1).[1][3] This enzyme is highly expressed in key brain regions, including the hippocampus and frontal cortex, where it locally regenerates active glucocorticoids (cortisol in humans, corticosterone (B1669441) in rodents) from their inert forms.[10][11]

By inhibiting 11β-HSD1, CBX reduces intracellular glucocorticoid levels in the brain.[10] Elevated glucocorticoids are associated with cognitive dysfunction and neuronal damage, thus, this inhibition is believed to be a key mechanism behind CBX's neuroprotective and cognitive-enhancing effects.[10][11]

Role in Epilepsy Research

CBX has been extensively used in various animal models to investigate the role of gap junctions in epileptogenesis. Its general effect is to reduce seizure severity and duration by disrupting the neuronal hypersynchronization that underlies epileptic events.[2][12]

Quantitative Data from Preclinical Epilepsy Models

| Epilepsy Model | Species | Carbenoxolone Dose/Concentration | Key Quantitative Findings | Reference |

| Pentylenetetrazole (PTZ) Kindling | Rat | 40 mg/kg, i.p. | Prevented generalized seizures by 50%; significantly reduced seizure duration and spike frequency. | [13] |

| 4-Aminopyridine (4-AP) | Rat | 50 nmol, intracortical | Completely blocked epileptiform discharge trains after 22 ± 4.4 minutes; decreased discharge amplitude and frequency. | [14] |

| 4-Aminopyridine (4-AP) | Rat | 50 mM, 4 µL, intracortical | Reduced development of status epilepticus from 83% (control) to 17% in CBX-pretreated animals. | [6][15] |

| Lithium-Pilocarpine | Rat | 50 mg/kg, i.p. for 3 days | Significantly reduced the number of spontaneous recurrent seizures (SRSs) over 28 days (43.75 ± 10.39 vs. 58.88 ± 14.32 in control). | [8] |

| Posttraumatic Epilepsy (Ferric Ion) | Rat | 20 mg/kg, i.p. for 14 days | Significantly reduced the expression of connexin and glial fibrillary acidic protein (GFAP), ameliorating seizure degree. | [16] |

| Maximal Electroshock (MES) | Mouse | 400 mg/kg | Decreased the duration of tonic seizures. | [17] |

Signaling and Logical Pathways in Epilepsy

The primary hypothesis for CBX's anticonvulsant action centers on its disruption of astrocytic networks. During epileptogenesis, the expression of astrocytic Cx43 can increase, enhancing intercellular coupling and promoting the spread of seizure activity. CBX intervenes by blocking these channels.

Caption: Carbenoxolone's anticonvulsant mechanism via Cx43 gap junction blockade.

Experimental Protocols

In Vivo Epilepsy Model: Lithium-Pilocarpine in Rats This protocol, adapted from published studies, induces status epilepticus (SE) and subsequent spontaneous recurrent seizures, modeling temporal lobe epilepsy.[8]

-

Animal Preparation: Adult male Sprague-Dawley rats (180–220 g) are used.

-

Pretreatment: The experimental group receives Carbenoxolone (50 mg/kg, i.p.) twice daily for 3 consecutive days. The control group receives saline injections on the same schedule.[8]

-

SE Induction: On the fourth day, all animals are injected with lithium chloride (127 mg/kg, i.p.). Approximately 18-24 hours later, pilocarpine (B147212) (30 mg/kg, i.p.) is administered to induce SE. Scopolamine methyl nitrate (B79036) (1 mg/kg, i.p.) may be co-administered to limit peripheral cholinergic effects.

-

Monitoring: Animals are monitored for behavioral seizures (e.g., using the Racine scale). SE is typically terminated after 90-120 minutes with diazepam (10 mg/kg, i.p.).

-

Long-term Recording: For chronic studies, animals are implanted with EEG electrodes. Spontaneous recurrent seizures are recorded over subsequent weeks to assess the long-term effects of CBX pretreatment.[8]

-

Analysis: Seizure frequency, duration, and spectral power of high-frequency oscillations (HFOs) are compared between the CBX and control groups.[8]

Caption: A typical experimental workflow for an in vivo epilepsy study using CBX.

Role in Neuroprotection

CBX demonstrates significant neuroprotective effects, particularly in the context of ischemic brain injury. This protection is linked to both of its primary mechanisms of action: reducing the spread of injury through gap junctions and modulating cellular survival pathways.

Quantitative Data from Neuroprotection Models

| Injury Model | Species/System | Carbenoxolone Dose/Concentration | Key Quantitative Findings | Reference |

| Ischemic Brain Injury (tMCAO) | Rat | 25 mg/kg, i.c.v. | Diminished infarction size; decreased reactive oxygen species (ROS) generation. | [18] |

| Ischemic Brain Injury (tMCAO) | Rat | Not specified | Reduced neural cell apoptosis; increased phosphorylation of Akt. This effect was abolished by PI3K inhibitor LY294002. | [19] |

| Oxidative Stress (H₂O₂) | PC12 cells | Not specified | Partly inhibited the opening of gap junctions and improved cell viability. | [18] |

| Age-related Cognitive Decline | Healthy Elderly Men | 100 mg, three times daily for 4 weeks | Improved verbal fluency (p<0.01) and verbal memory (p<0.03). | [10][11] |

Signaling Pathways in Neuroprotection

In ischemic injury, CBX has been shown to activate the pro-survival PI3K/Akt signaling pathway.[19] This pathway inhibits downstream apoptotic effectors like Caspase 3 and modulates the balance of Bcl-2 family proteins, ultimately reducing cell death.

Caption: Neuroprotective signaling of Carbenoxolone via the PI3K/Akt pathway.

Experimental Protocols

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) This protocol simulates ischemic conditions in a cell culture or brain slice model.

-

Preparation: Primary neuronal cultures or acute hippocampal slices (300-400 µm) are prepared.

-

Pre-incubation: Cultures/slices are pre-incubated with Carbenoxolone at a desired concentration (e.g., 10-100 µM) for 30-60 minutes in normal artificial cerebrospinal fluid (aCSF) or culture medium.

-

OGD Induction: The normal medium is replaced with a glucose-free medium saturated with 95% N₂ / 5% CO₂. The cultures/slices are placed in a hypoxic chamber for a defined period (e.g., 30-90 minutes).

-

Reperfusion: The OGD medium is replaced with the original, oxygenated medium (with or without CBX) to simulate reperfusion.

-

Viability Assessment: After 24 hours of reperfusion, cell viability is assessed using methods such as Propidium Iodide (PI) staining for cell death, MTT assay for metabolic activity, or TUNEL staining for apoptosis.

-

Biochemical Analysis: Western blotting can be performed on cell lysates to quantify levels of key proteins like phosphorylated Akt, total Akt, Caspase 3, and Cx43 to elucidate the mechanism of protection.[19]

Off-Target Effects and Experimental Considerations

While CBX is a valuable research tool, it is not perfectly specific. Its effects cannot be solely attributed to gap junction blockade.[2] Studies have shown that CBX can also:

-

Reduce excitatory (AMPA/NMDA) and inhibitory (GABA-A) postsynaptic currents.[2][20]

-

Affect neuronal membrane properties, including action potential firing rate.[20]

Therefore, it is critical for researchers to interpret results with caution. The use of multiple, structurally distinct gap junction blockers (e.g., mefloquine) or genetic models (e.g., connexin knock-out animals) is recommended to confirm that an observed effect is genuinely mediated by gap junctions.[2]

Conclusion

Carbenoxolone disodium salt is a powerful and versatile pharmacological agent for probing the complex roles of intercellular communication and glucocorticoid metabolism in the CNS. In epilepsy research, it has provided substantial evidence for the involvement of gap junctions, particularly astrocytic Cx43, in the synchronization and propagation of seizure activity. In the field of neuroprotection, its ability to activate pro-survival pathways like PI3K/Akt and inhibit 11β-HSD1 highlights its potential to mitigate neuronal damage following ischemic insults. While its off-target effects necessitate careful experimental design and interpretation, CBX remains an indispensable tool for scientists and drug developers working to unravel the mechanisms of neurological diseases and identify novel therapeutic strategies.

References

- 1. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]

- 2. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. ane.pl [ane.pl]

- 6. mdpi.com [mdpi.com]

- 7. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Anticonvulsant Effect of Carbenoxolone on Chronic Epileptic Rats and Its Mechanism Related to Connexin and High-Frequency Oscillations [frontiersin.org]

- 9. iris.unict.it [iris.unict.it]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. 11Beta-hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy elderly men and type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction between carbenoxolone and valproic acid on pentylenetetrazole kindling model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiepileptic effect of carbenoxolone on seizures induced by 4-aminopyridine: a study in the rat hippocampus and entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carbenoxolone pretreatment and treatment of posttraumatic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticonvulsant, sedative and muscle relaxant effects of carbenoxolone in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protective effects of carbenoxolone are associated with attenuation of oxidative stress in ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotection by Carbenoxolone Against Ischemia Injury Involves PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Direct actions of carbenoxolone on synaptic transmission and neuronal membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Carbenoxolone Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbenoxolone (B1668346) disodium (B8443419) salt, a synthetic derivative of glycyrrhetinic acid, has long been recognized for its therapeutic effects, initially in the context of gastric ulcer healing. More recently, a growing body of evidence has illuminated its potent anti-inflammatory properties, positioning it as a molecule of significant interest for further investigation and potential therapeutic application in a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of Carbenoxolone, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Anti-inflammatory Action

Carbenoxolone exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key pathways involved in the inflammatory cascade. These primary mechanisms include the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), suppression of the NF-κB and NLRP3 inflammasome signaling pathways, and the blockade of gap junction communication.

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

Carbenoxolone is a well-characterized inhibitor of 11β-HSD, particularly the type 1 isoform (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, a potent endogenous glucocorticoid with powerful anti-inflammatory effects.[1][2] By inhibiting 11β-HSD1, Carbenoxolone effectively increases the local concentration of active cortisol within tissues, thereby amplifying the natural anti-inflammatory response.[1][3] This mechanism is particularly relevant in tissues where 11β-HSD1 is highly expressed, such as the liver, adipose tissue, and immune cells.[4][5]

Suppression of NF-κB and NLRP3 Inflammasome Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] Carbenoxolone has been shown to suppress the activation of the NF-κB pathway.[8][9] This inhibition is thought to occur through the modulation of upstream signaling components, preventing the degradation of IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus.[9][10]

Furthermore, Carbenoxolone attenuates the activation of the NLRP3 inflammasome, a multi-protein complex that plays a central role in the innate immune response by activating caspase-1 and promoting the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[9][11][12] The suppression of the NLRP3 inflammasome by Carbenoxolone is closely linked to its inhibitory effect on the NF-κB pathway, as NF-κB is a key transcriptional regulator of NLRP3 and pro-IL-1β.[6][11]

Inhibition of Gap Junctions

Carbenoxolone is a well-known inhibitor of gap junctions, which are intercellular channels formed by connexin proteins that allow for direct communication between adjacent cells.[13][14] In the context of inflammation, gap junctions, particularly those composed of connexin 43 (Cx43), can facilitate the propagation of pro-inflammatory signals between cells.[15] By blocking these channels, Carbenoxolone can disrupt this cell-to-cell communication, thereby limiting the spread of the inflammatory response.[13][15]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of Carbenoxolone has been quantified in various in vitro and in vivo models. The following tables summarize key findings on its impact on pro-inflammatory cytokine production and edema formation.

Table 1: Effect of Carbenoxolone on Pro-inflammatory Cytokine Production

| Model System | Inflammatory Stimulus | Cytokine Measured | Carbenoxolone Concentration/Dose | % Inhibition / Fold Change | Reference |

| Rat Lung Tissue | Monocrotaline | TNF-α | Not specified | Decreased | [16] |

| Rat Lung Tissue | Monocrotaline | IL-1β | Not specified | Decreased | [16] |

| Rat Lung Tissue | Monocrotaline | IL-6 | Not specified | Decreased | [16] |

| Rat Serum | Monocrotaline | TNF-α | Not specified | Decreased | [16] |

| Rat Serum | Monocrotaline | IL-1β | Not specified | Decreased | [16] |

| Rat Serum | Monocrotaline | IL-6 | Not specified | Decreased | [16] |

| Rat Eyes | Benzalkonium chloride | TNF-α | Topical application | Reversed increase | [17][18] |

| Rat Eyes | Benzalkonium chloride | IL-6 | Topical application | Reversed increase | [17][18] |

| Obese Mice Liver | High-fat diet | IL-6 | Not specified | Decreased | [19] |

| Obese Mice Liver | High-fat diet | TNF-α | Not specified | Decreased | [19] |

Table 2: In Vivo Anti-inflammatory Activity of Carbenoxolone

| Animal Model | Assay | Carbenoxolone Dose | Outcome | Reference |

| Mice | Ovalbumin-induced airway inflammation | Not specified | Attenuated leukocyte count, eosinophils, and neutrophils in BALF | [20] |

| Mice | Trichloroethylene (B50587) hypersensitivity syndrome | Not specified | Protected against inflammatory cell infiltration in the skin | [13] |

| Rats | Endotoxin-induced lung inflammation | 2 x 10 mg/kg/day (i.p.) | Significantly inhibited increase in lung neutrophils | [3][21] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of Carbenoxolone.

LPS-Induced Cytokine Production in Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Carbenoxolone disodium salt

-

96-well cell culture plates

-

ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Pre-treatment: The following day, remove the culture medium and pre-treat the cells with various concentrations of Carbenoxolone (e.g., 1, 10, 50 µM) dissolved in fresh medium for 1-2 hours. Include a vehicle control group (medium with the same solvent concentration used for Carbenoxolone).

-

Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Male Wistar rats or Swiss albino mice (weighing 180-220 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

This compound

-

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin (B1671933) 10 mg/kg), and experimental groups receiving different doses of Carbenoxolone (e.g., 10, 25, 50 mg/kg) administered intraperitoneally or orally.

-

Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[17][22]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[17]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Western Blot for NF-κB and NLRP3 Inflammasome Components

This protocol allows for the detection and quantification of key proteins involved in the NF-κB and NLRP3 inflammasome pathways.

Materials:

-

Cell or tissue lysates from experimental groups

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-NF-κB p65, anti-IκBα, anti-NLRP3, anti-Caspase-1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant anti-inflammatory properties through its multifaceted mechanisms of action. Its ability to inhibit 11β-HSD1, suppress the NF-κB and NLRP3 inflammasome pathways, and block gap junction communication highlights its potential as a therapeutic agent for a variety of inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in specific inflammatory disease contexts.

References

- 1. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of 11β-Hydroxysteroid Dehydrogenase as a Strategy to Reduce Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medium.com [medium.com]

- 8. benchchem.com [benchchem.com]

- 9. Carbenoxolone ameliorates insulin sensitivity in obese mice induced by high fat diet via regulating the IκB-α/NF-κB pathway and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbenoxolone Ameliorates Allergic Airway Inflammation through NF-κB/NLRP3 Pathway in Mice [jstage.jst.go.jp]

- 12. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 13. Unveiling the mechanisms of trichloroethylene hypersensitivity syndrome: Exploring the role of connexin 43 gap junctions in severe skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological "cross-inhibition" of connexin hemichannels and swelling activated anion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The protective effect of carbenoxolone on gap junction damage in the hippocampal CA1 area of a temporal lobe epilepsy rat model - Shu - Annals of Translational Medicine [atm.amegroups.org]

- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. inotiv.com [inotiv.com]

- 18. Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Carbenoxolone Ameliorates Allergic Airway Inflammation through NF-κB/NLRP3 Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of carbenoxolone on alveolar fluid clearance and lung inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

In-Depth Technical Guide: Investigating the Effects of Carbenoxolone Disodium Salt on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenoxolone (CBX), a derivative of glycyrrhetinic acid traditionally used for its anti-inflammatory properties, has emerged as a compound of significant interest in oncology research. Accumulating evidence suggests that CBX exhibits pleiotropic anti-cancer effects across a range of malignancies by modulating diverse cellular pathways. This technical guide provides a comprehensive overview of the current understanding of Carbenoxolone's impact on cancer cell lines, with a focus on its mechanisms of action, quantitative effects on cell viability and apoptosis, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Carbenoxolone in cancer treatment.

Mechanisms of Action

Carbenoxolone exerts its anti-neoplastic effects through multiple mechanisms, targeting key cellular processes involved in cancer cell proliferation, survival, and communication.

Induction of Apoptosis and Inhibition of Survivin